molecular formula C10H11BrO B1469436 4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol CAS No. 880653-70-3

4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B1469436
M. Wt: 227.1 g/mol
InChI Key: ZNUYQILMSVDWLL-UHFFFAOYSA-N
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Patent
US07557171B2

Procedure details

To a solution of 149.5 g (0.664 mol) of 4-bromo-2-methyl-1-indanone in 900 ml of THF-methanol (2:1, vol.), 37.6 g (0.995 mol) of NaBH4 was added in small portions with vigorous stirring over 1.5 hours at 5° C. This mixture was stirred at room temperature for 12 hours and then added to 2 L of cold water. The hydrogenation product was extracted with 5×200 ml of dichloromethane, and the combined extract was evaporated to dryness. To 149 g (2.65 mol) of KOH in 420 ml of DMSO, 188 g (82.5 ml, 1.33 mol) of Mel, and a solution of the crude 4-bromo-2-methylindan-1-ol in 220 ml of DMSO were added. This mixture was stirred for 2 hours at ambient temperature; then, 92.0 g (40.4 ml, 0.664 mol) of Mel was added, and the mixture was additionally stirred for 2 hours. The resulting mixture was added to 2.5 L of cold water. The crude product was extracted with 5×200 ml of dichloromethane. The combined extract was dried over Na2SO4, and then evaporated to dryness. Fractional distillation gave a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg. Yield, 148.5 g (93%) of a colorless oil.
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
149.5 g
Type
reactant
Reaction Step Two
Name
Quantity
37.6 g
Type
reactant
Reaction Step Two
Name
THF methanol
Quantity
900 mL
Type
solvent
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
420 mL
Type
solvent
Reaction Step Three
Name
Quantity
220 mL
Type
solvent
Reaction Step Three
[Compound]
Name
colorless oil
Quantity
148.5 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:12])[C:6]2=[O:11].[BH4-].[Na+].[OH-].[K+].Br[C:18]1C=CC=C2C=1CC(C)C2O>C1COCC1.CO.CS(C)=O.O>[Br:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH:5]([CH3:12])[CH:6]2[O:11][CH3:18] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
149.5 g
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC=C1)=O)C
Name
Quantity
37.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
THF methanol
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Three
Name
Quantity
149 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2CC(C(C2=CC=C1)O)C
Name
Quantity
420 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
220 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
colorless oil
Quantity
148.5 g
Type
reactant
Smiles
Step Five
Name
Quantity
2.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring over 1.5 hours at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This mixture was stirred at room temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The hydrogenation product was extracted with 5×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined extract
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
STIRRING
Type
STIRRING
Details
This mixture was stirred for 2 hours at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
then, 92.0 g (40.4 ml, 0.664 mol) of Mel was added
STIRRING
Type
STIRRING
Details
the mixture was additionally stirred for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with 5×200 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation
CUSTOM
Type
CUSTOM
Details
gave
ADDITION
Type
ADDITION
Details
a mixture of two diastereomeric compounds, b.p. 108° C./3 mm Hg
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC1=C2CC(C(C2=CC=C1)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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